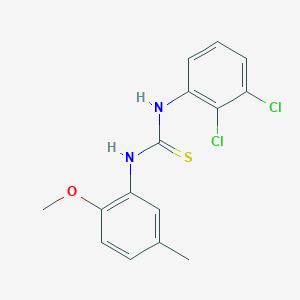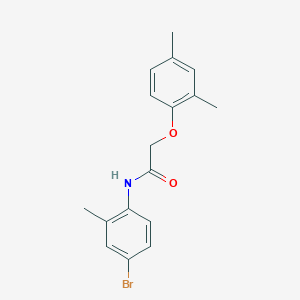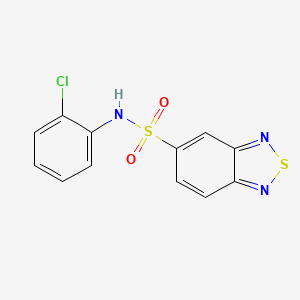![molecular formula C14H15N3O2 B5842374 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B5842374.png)
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide, also known as AG1478, is a synthetic small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research to study the EGFR signaling pathway and its role in various biological processes.
Mécanisme D'action
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing the autophosphorylation of EGFR and downstream signaling pathways. This leads to the inhibition of cell proliferation, migration, and invasion in various cancer cell lines.
Biochemical and Physiological Effects:
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion in various cancer cell lines. It has also been shown to inhibit wound healing, angiogenesis, and neuronal development.
Avantages Et Limitations Des Expériences En Laboratoire
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has several advantages in lab experiments. It is a specific inhibitor of EGFR tyrosine kinase and does not affect other receptor tyrosine kinases. It has a high potency and can be used at low concentrations. However, 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide also has some limitations. It is a synthetic small molecule inhibitor and may have off-target effects. It has a short half-life and may require frequent administration in in vivo experiments.
Orientations Futures
There are several future directions for the use of 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide in scientific research. It can be used to study the role of EGFR in various biological processes such as stem cell differentiation, immune response, and cancer metastasis. It can also be used in combination with other targeted therapies to enhance their efficacy. Furthermore, the development of more potent and specific EGFR inhibitors based on the structure of 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide can lead to the discovery of new cancer therapies.
Méthodes De Synthèse
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide can be synthesized through a multi-step process starting from 4-morpholinylphenylacetic acid and cyanogen bromide. The detailed synthesis method has been described in various research articles and can be found in scientific literature.
Applications De Recherche Scientifique
2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has been extensively used in scientific research to study the EGFR signaling pathway and its role in various biological processes. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion in various cancer cell lines. 2-cyano-3-[4-(4-morpholinyl)phenyl]acrylamide has also been used to study the role of EGFR in various physiological processes such as wound healing, angiogenesis, and neuronal development.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c15-10-12(14(16)18)9-11-1-3-13(4-2-11)17-5-7-19-8-6-17/h1-4,9H,5-8H2,(H2,16,18)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGJWJSTAKYGCH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5842291.png)
![6-[2-(ethylthio)propyl]-3-propyl-6,7-dihydro-1,2-benzisoxazol-4(5H)-one oxime](/img/structure/B5842295.png)

![1-(3-chlorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B5842320.png)
![N'-benzylidene-2-({[1-(2-thienyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B5842327.png)
![4'-[({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5842329.png)


![3-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5842348.png)
![3-{5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5842350.png)
![1-(4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5842352.png)


![3-benzyl-4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5842372.png)